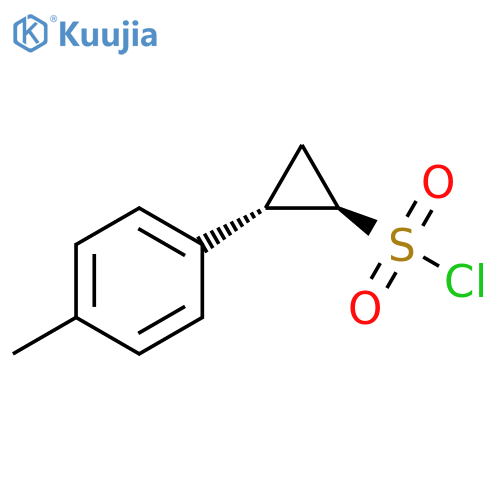Cas no 2022628-68-6 (Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)

2022628-68-6 structure
商品名:Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-
- rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
- (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
- 2022628-68-6
- EN300-1669966
- rel-(1R,2S)-2-(p-Tolyl)cyclopropane-1-sulfonyl chloride
-
- インチ: 1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
- InChIKey: TYDXXNLHVFTEML-VHSXEESVSA-N
- ほほえんだ: [C@@H]1(S(Cl)(=O)=O)C[C@H]1C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 230.0168285g/mol
- どういたいしつりょう: 230.0168285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 346.8±32.0 °C(Predicted)
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1669966-0.1g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
2022628-68-6 | 95% | 0.1g |
$420.0 | 2023-06-04 | |
| Enamine | EN300-1669966-5.0g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
2022628-68-6 | 95% | 5g |
$3520.0 | 2023-06-04 | |
| 1PlusChem | 1P028GI6-1g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 1g |
$1563.00 | 2023-12-19 | |
| Aaron | AR028GQI-250mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 250mg |
$852.00 | 2025-03-12 | |
| Aaron | AR028GQI-5g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 5g |
$4865.00 | 2023-12-15 | |
| Aaron | AR028GQI-50mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 50mg |
$413.00 | 2025-02-16 | |
| Aaron | AR028GQI-2.5g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 2.5g |
$3297.00 | 2023-12-15 | |
| 1PlusChem | 1P028GI6-500mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 500mg |
$1233.00 | 2023-12-19 | |
| 1PlusChem | 1P028GI6-10g |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 10g |
$6515.00 | 2023-12-19 | |
| 1PlusChem | 1P028GI6-100mg |
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonylchloride |
2022628-68-6 | 95% | 100mg |
$581.00 | 2023-12-19 |
Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel- 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
2022628-68-6 (Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
